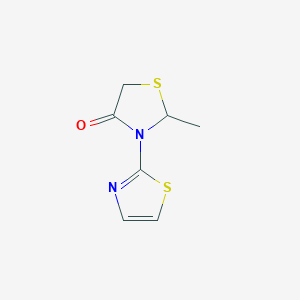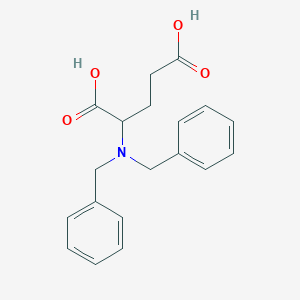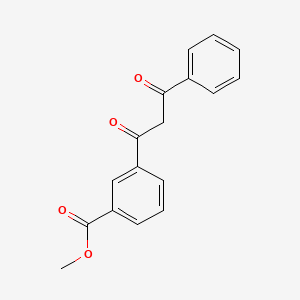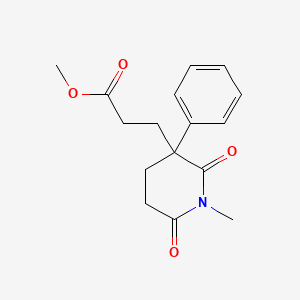![molecular formula C9H6Br6O2 B13998602 Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 38575-63-2](/img/structure/B13998602.png)
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4,5,6,7,7-hexabromobicyclo[221]hept-5-ene-2-carboxylate is a brominated organic compound with a bicyclic structure
Méthodes De Préparation
The synthesis of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by bromination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, leading to the formation of a bicyclic structure. The resulting compound is then subjected to bromination under controlled conditions to introduce bromine atoms at specific positions .
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Another chlorinated analog with distinct applications and reactivity.
Propriétés
Numéro CAS |
38575-63-2 |
|---|---|
Formule moléculaire |
C9H6Br6O2 |
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H6Br6O2/c1-17-6(16)3-2-7(12)4(10)5(11)8(3,13)9(7,14)15/h3H,2H2,1H3 |
Clé InChI |
KKTMVHJOBSNVHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


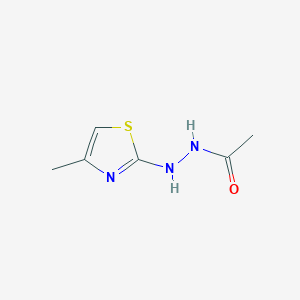

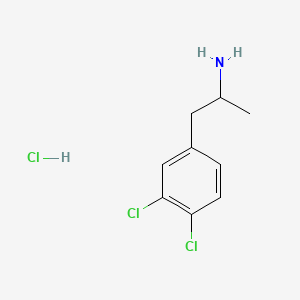

![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
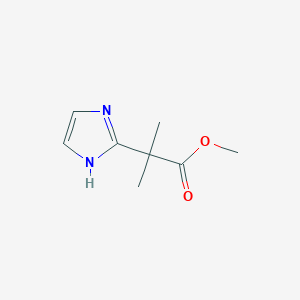
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
